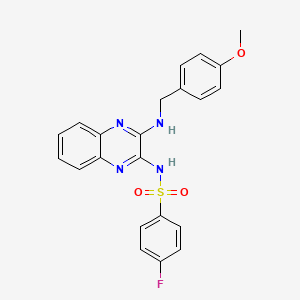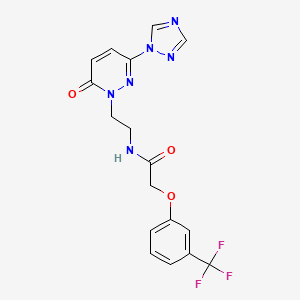
1-(4-ethylphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a synthetic compound with a complex structure that includes an ethylphenyl group and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethylphenyl group. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the ethylphenyl group via substitution reactions using suitable reagents.
Hydroxylation: Introduction of the hydroxy group under specific conditions to achieve the desired structure.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The ethylphenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can be compared with other similar compounds, such as:
1-(4-ethylphenyl)-2-hydroxy-5-oxopyrrolidine-3-carboximidamide: Similar structure but with different functional groups.
1-(4-methylphenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide: Variation in the phenyl group.
1-(4-ethylphenyl)-N’-hydroxy-5-oxopyrrolidine-2-carboximidamide: Different position of the carboximidamide group.
Properties
IUPAC Name |
1-(4-ethylphenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-9-3-5-11(6-4-9)16-8-10(7-12(16)17)13(14)15-18/h3-6,10,18H,2,7-8H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCWMQJZTWZLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)
![1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2627031.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2627033.png)
![2-{[5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2627034.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2627035.png)
![5-cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2627038.png)


![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627043.png)

![4-[3-(2-Methylphenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2627046.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2627047.png)

